Cholesteryl arachidate
Overview
Description
Cholesteryl arachidate, also known as cholesteryl eicosanoate, is a cholesterol ester formed by the esterification of cholesterol with arachidic acid. This compound is a member of the sterol lipid family and is characterized by its long-chain fatty acid ester. It is commonly found in biological systems, particularly in human meibum, which is a component of the tear film that lubricates the eye .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholesteryl arachidate can be synthesized through the esterification of cholesterol with arachidic acid. One common method involves the use of cholesteryl acetate and the methyl esters of fatty acids, with sodium ethylate as a catalyst . The reaction typically proceeds under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound often employs similar esterification techniques but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Thin-layer chromatography and other purification techniques are used to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Cholesteryl arachidate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which are often studied in the context of lipid peroxidation.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to yield cholesterol and arachidic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, often used in the synthesis of different cholesterol esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically used.
Transesterification: Catalysts like sodium ethylate or sulfuric acid are employed to facilitate the reaction.
Major Products Formed:
Oxidation: Oxidized cholesterol derivatives.
Hydrolysis: Free cholesterol and arachidic acid.
Transesterification: Various cholesterol esters depending on the alcohol used.
Scientific Research Applications
Cholesteryl arachidate has a wide range of applications in scientific research:
Chemistry: It is used as a standard in lipid analysis and chromatography.
Biology: Studies on lipid metabolism and the role of cholesterol esters in cellular processes often utilize this compound.
Industry: It is used in the formulation of cosmetics and pharmaceuticals, particularly in products designed to mimic natural lipid compositions.
Mechanism of Action
Cholesteryl arachidate exerts its effects primarily through its role in lipid metabolism. It is involved in the storage and transport of cholesterol within cells. The esterification of cholesterol to form this compound reduces the free cholesterol levels in cell membranes, thereby modulating membrane fluidity and function. This compound also plays a role in the formation of lipid droplets, which are essential for lipid storage and energy metabolism .
Comparison with Similar Compounds
- Cholesteryl oleate
- Cholesteryl linoleate
- Cholesteryl stearate
- Cholesteryl palmitate
Comparison: Cholesteryl arachidate is unique due to its long-chain saturated fatty acid, arachidic acid. This distinguishes it from other cholesterol esters like cholesteryl oleate and cholesteryl linoleate, which contain unsaturated fatty acids. The saturated nature of arachidic acid imparts different physical properties, such as higher melting points and different solubility characteristics .
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] icosanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H84O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-45(48)49-40-32-34-46(5)39(36-40)28-29-41-43-31-30-42(38(4)26-24-25-37(2)3)47(43,6)35-33-44(41)46/h28,37-38,40-44H,7-27,29-36H2,1-6H3/t38-,40+,41+,42-,43+,44+,46+,47-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOVMGLZSOAHJY-JREUTYQLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H84O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60948611 | |
Record name | Cholest-5-en-3-yl icosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60948611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
681.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2573-03-7 | |
Record name | Cholesteryl arachidate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2573-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholesteryl arachidate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002573037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cholest-5-en-3-yl icosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60948611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHOLESTERYL ARACHIDATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UAM383C5F0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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